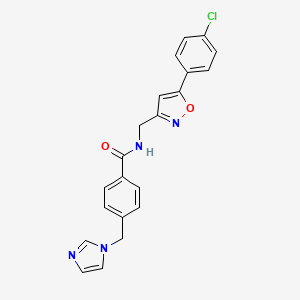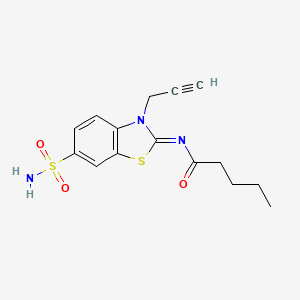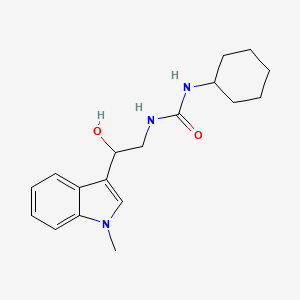
4-((1H-imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1H-imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality 4-((1H-imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1H-imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Electrophysiological Activity
The chemical compound "4-((1H-imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide" and its derivatives have been explored for various scientific applications, primarily in the synthesis of compounds with potential electrophysiological effects. For instance, a study described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, highlighting their potency in vitro comparable to known selective class III agents, indicating the 1H-imidazol-1-yl moiety's viability for producing class III electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).
Antimicrobial and Anticancer Applications
Further research into compounds related to "4-((1H-imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide" has demonstrated their utility in creating antimicrobial and anticancer agents. A study involving thiosemicarbazide derivatives as a precursor for synthesizing various heterocyclic compounds reported antimicrobial activity of some synthesized compounds (Elmagd et al., 2017). Another example includes the synthesis of benzimidazoles bearing the oxadiazole nucleus, which were evaluated for their in vitro anticancer activity, showcasing significant to good anticancer activity (Rashid et al., 2012).
Novel Synthetic Methods and Structural Studies
Researchers have developed novel synthetic methods to construct valuable heterocyclic derivatives, such as isoquinolones and 1,2-benzothiazines, through Rhodium(III)-catalyzed annulation processes. These methods emphasize high yield and reaction versatility, illustrating the chemical's potential for creating complex and valuable compounds (Zhu et al., 2022).
Cytotoxic and Antibacterial Studies
Additionally, compounds derived from or related to "4-((1H-imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide" have been investigated for their cytotoxic and antibacterial properties. For example, NHC–silver(I) acetate compounds derived from imidazole showed weak to medium antibacterial activity and exhibited cytotoxicity against breast and renal cancer cell lines, indicating their potential in medical applications (Streciwilk et al., 2014).
properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-18-7-5-16(6-8-18)20-11-19(25-28-20)12-24-21(27)17-3-1-15(2-4-17)13-26-10-9-23-14-26/h1-11,14H,12-13H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLBOBGEVBNDAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone](/img/structure/B2400606.png)
![N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2400607.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide](/img/structure/B2400608.png)


![3-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2400616.png)
![4-isopropoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400617.png)
![3-[(4-isopropylphenyl)sulfonyl]-5-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2400618.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2400620.png)
![Benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2400621.png)



![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2400629.png)